molecular formula C6H12Cl2N4 B6253023 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride CAS No. 1255098-80-6

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Cat. No.: B6253023
CAS No.: 1255098-80-6
M. Wt: 211.1
InChI Key:
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Description

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both pyrrolidine and triazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrrolidine-2-carbaldehyde, which is then subjected to cyclization with hydrazine derivatives to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known for its ability to coordinate with metal ions, which can be crucial in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and triazole derivatives, such as pyrrolidin-2-one and 1,2,4-triazole itself. These compounds share structural features but differ in their specific functional groups and biological activities .

Uniqueness

What sets 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride apart is the combination of the pyrrolidine and triazole rings, which imparts unique chemical properties and potential biological activities. This dual-ring structure can enhance the compound’s stability, reactivity, and ability to interact with biological targets .

Properties

CAS No.

1255098-80-6

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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